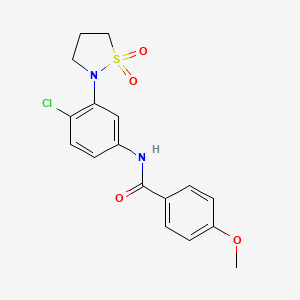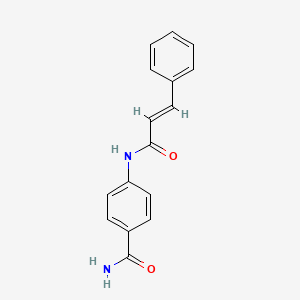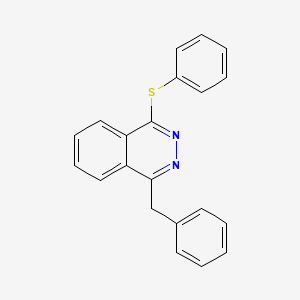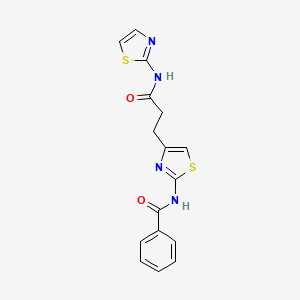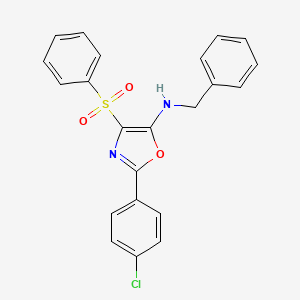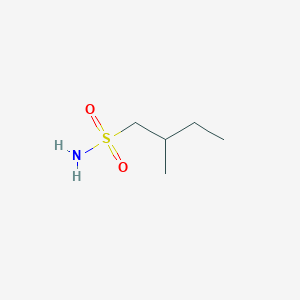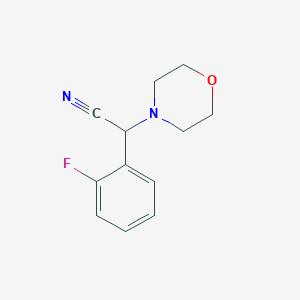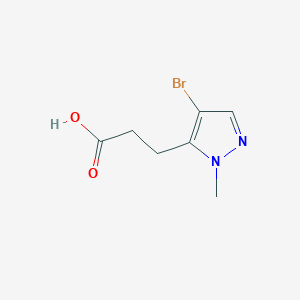![molecular formula C17H21NO4 B2989111 1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate CAS No. 866144-78-7](/img/structure/B2989111.png)
1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate is a synthetic organic compound often studied in medicinal chemistry for its potential therapeutic applications. Its structural complexity and chemical properties make it a subject of interest in the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate typically involves multi-step organic reactions. Starting from basic organic compounds, the process includes a series of esterification, alkylation, and condensation reactions under controlled conditions. Precise temperature control and the use of specific catalysts are essential to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production scale-up involves optimizing reaction conditions to maximize output and minimize by-products. Continuous flow reactors and advanced purification techniques like chromatography and crystallization are employed to achieve the desired compound quality.
化学反応の分析
Types of Reactions
1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate undergoes several types of chemical reactions, including:
Oxidation: Converts the compound into various oxidized derivatives.
Reduction: Often leads to the saturation of double bonds or reduction of functional groups.
Substitution: Involves the replacement of certain groups with others, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Achieved using reagents such as lithium aluminium hydride or sodium borohydride in solvents like ether or THF.
Substitution: Utilizes halogenating agents or nucleophiles under controlled temperatures to facilitate the desired transformations.
Major Products
The major products from these reactions include various derivatives and intermediates that may possess different pharmacological properties, useful for further drug development studies.
科学的研究の応用
1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate is explored in various scientific research areas:
Chemistry: As a model compound for studying complex organic reactions.
Biology: Investigated for its interaction with biological molecules and potential therapeutic effects.
Medicine: Evaluated for its efficacy in treating specific diseases or conditions, leveraging its unique chemical properties.
Industry: Utilized in the synthesis of other complex molecules or as a precursor in manufacturing specific products.
作用機序
The compound exerts its effects through several molecular mechanisms:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, influencing biological pathways.
Pathways Involved: These interactions can modulate biochemical pathways, leading to therapeutic outcomes such as anti-inflammatory or anticancer effects.
類似化合物との比較
Similar Compounds
1,5-dimethyl-2,4-pentadien-1-ol: Shares a similar backbone structure but differs in functional groups.
4-(2-methylphenyl)-3-buten-2-one: Another compound with similar aromatic substitution patterns but different side chains.
Highlighting Uniqueness
1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate stands out due to its specific structural features and the presence of both ester and amine functionalities, making it particularly versatile in chemical reactions and potentially broadening its application scope in therapeutic research.
特性
IUPAC Name |
dimethyl (E,4Z)-4-[1-[(4-methylphenyl)methylamino]ethylidene]pent-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-12-5-7-14(8-6-12)11-18-13(2)15(17(20)22-4)9-10-16(19)21-3/h5-10,18H,11H2,1-4H3/b10-9+,15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINMSDBRKRQWOB-OFPSORBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=C(C=CC(=O)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN/C(=C(/C=C/C(=O)OC)\C(=O)OC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline](/img/structure/B2989028.png)
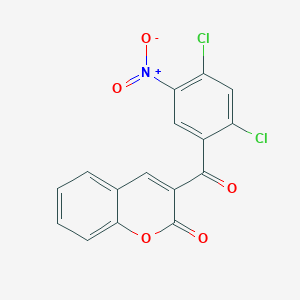
![N-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2989032.png)
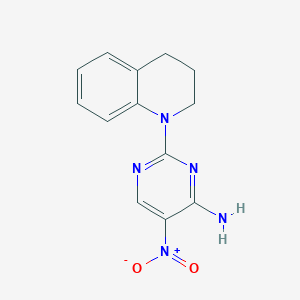
![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2989035.png)
![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2989036.png)
